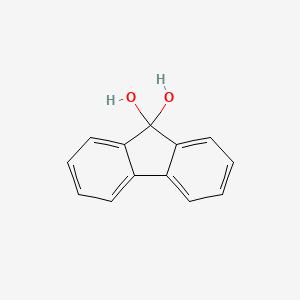

9H-Fluorene-9,9-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

746639-00-9 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

fluorene-9,9-diol |

InChI |

InChI=1S/C13H10O2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14-15H |

InChI Key |

KQGSGUFTEMAEDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Fluorene-9,9-diol: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9H-Fluorene-9,9-diol, a geminal diol derivative of fluorene. While this compound is understood to be the hydrate of 9-fluorenone and may exhibit transient stability, this document outlines a putative synthesis protocol and expected analytical characteristics based on established chemical principles and spectral data from analogous fluorene-based compounds.

Introduction

9H-Fluorene and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure and unique photophysical properties. This compound, also known as fluorenone hydrate, is a derivative of significant interest due to its potential as a synthetic intermediate. Its structural properties, featuring two hydroxyl groups on a single carbon atom, make it a unique building block. This guide details a proposed laboratory-scale synthesis and the analytical techniques required for its characterization.

Synthesis of this compound

The synthesis of this compound is predicated on the hydration of 9-fluorenone. This reaction is typically reversible, with the equilibrium favoring the ketone. To drive the reaction toward the formation of the diol, an acid catalyst in an aqueous medium is proposed.

Experimental Protocol: Acid-Catalyzed Hydration of 9-Fluorenone

Objective: To synthesize this compound via the acid-catalyzed hydration of 9-fluorenone.

Materials:

-

9-Fluorenone (C₁₃H₈O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dioxane

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 9-fluorenone in 20 mL of dioxane.

-

To this solution, add 10 mL of deionized water.

-

Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 9-fluorenone spot.

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Due to the potential instability of the diol, immediate characterization is recommended. Further purification may be attempted by recrystallization from a suitable solvent system like diethyl ether/hexane, though this may promote dehydration back to 9-fluorenone.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following sections detail the expected analytical data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂[1] |

| Molecular Weight | 198.22 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 746639-00-9[1] |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | Expected to be unstable upon heating, likely reverting to 9-fluorenone. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and alcohols. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of related fluorene compounds.

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm. Hydroxyl Protons: A broad singlet around δ 5.0-6.0 ppm, which would disappear upon D₂O exchange. |

| ¹³C NMR (in DMSO-d₆) | Aromatic Carbons: Signals between δ 120-150 ppm. C9 Carbon (Diol): A key signal expected in the upfield region, approximately at δ 90-100 ppm, significantly different from the carbonyl carbon of 9-fluorenone (around δ 193 ppm). |

| IR Spectroscopy (KBr) | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups. C-O Stretch: A strong band around 1000-1100 cm⁻¹. Absence of C=O Stretch: The disappearance of the strong carbonyl peak from 9-fluorenone (around 1715 cm⁻¹) would be a key indicator of the diol formation. |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): A peak at m/z = 198, corresponding to the molecular weight of this compound. Fragmentation: A prominent peak at m/z = 180, corresponding to the loss of a water molecule (H₂O) to form the stable 9-fluorenone cation radical. |

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound from 9-fluorenone can be visualized as a straightforward, acid-catalyzed hydration reaction.

Caption: Synthesis of this compound from 9-fluorenone.

Characterization Logic

The characterization process follows a logical progression to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocol offers a viable route for its preparation, while the expected analytical data serves as a benchmark for its identification. Given its potential instability, researchers should prioritize rapid and efficient characterization following synthesis. The successful synthesis and isolation of this compound could open new avenues for the development of novel fluorene-based molecules for applications in drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Analysis of 9H-Fluorene-9,9-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-9,9-diol, with the chemical formula C₁₃H₁₀O₂ and CAS number 746639-00-9, is an intriguing organic compound featuring a fluorene backbone with two hydroxyl groups attached to the C9 position.[1] The study of fluorene derivatives is crucial in fields ranging from materials science to medicinal chemistry, owing to their unique electronic and structural properties. Spectroscopic analysis is the cornerstone of characterizing such molecules, providing invaluable insights into their structure, purity, and electronic behavior. This whitepaper serves as a technical guide to the spectroscopic characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following sections present predicted spectroscopic data. These predictions are derived from the known spectral characteristics of analogous compounds such as 9H-fluoren-9-ol and 9-fluorenone, combined with established principles of spectroscopic interpretation for aromatic and diol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorene rings and the hydroxyl protons. The symmetry of the fluorene backbone in this compound would lead to four distinct signals for the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to symmetry, seven signals are anticipated for the 13 carbon atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 7.20 - 7.80 | Aromatic Protons (m) |

| 5.00 - 6.00 | Hydroxyl Protons (s, br) | |

| ¹³C NMR | ~140 - 150 | C4a, C4b |

| ~125 - 135 | C1, C4, C5, C8 | |

| ~120 - 125 | C2, C3, C6, C7 | |

| ~90 - 100 | C9 (gem-diol) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the presence of hydroxyl and aromatic C-H and C=C stretching vibrations.

Table 2: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (gem-diol) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1600 - 1620 | C=C stretch | Aromatic |

| 1450 - 1490 | C=C stretch | Aromatic |

| 1000 - 1200 | C-O stretch | gem-diol |

| 730 - 770 | C-H bend (out-of-plane) | ortho-disubstituted aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at m/z 198, corresponding to its molecular weight.[1]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Notes |

| 198 | [M]⁺ | Molecular Ion |

| 180 | [M - H₂O]⁺ | Loss of a water molecule |

| 152 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

| 165 | [Fluorenyl Cation]⁺ | A common fragment in fluorene derivatives |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The fluorene system is known for its characteristic UV absorption.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition |

| ~260 - 270 | π → π |

| ~290 - 310 | π → π |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or after dissolution in a volatile solvent for GC-MS.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

-

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

-

Instrument Setup:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Spectrum Acquisition:

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan the absorbance of the sample over a desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and characterization of a molecule.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of related compounds and the application of fundamental spectroscopic principles. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and scientists to characterize this and similar fluorene derivatives, thereby facilitating further research and development in their respective fields. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the complete structural elucidation of this compound.

References

Crystal Structure of 9,9-Disubstituted Fluorenes: A Technical Guide to the Determination of 9,9-bis(hydroxymethyl)-9H-fluorene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the determination of the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, a derivative of 9H-fluorene. Due to the current unavailability of published crystal structure data for 9H-Fluorene-9,9-diol, this closely related compound serves as a practical and illustrative example of the experimental and analytical methodologies involved in single-crystal X-ray diffraction studies of fluorene-based molecules.

The structural elucidation of such compounds is crucial for understanding their solid-state properties, intermolecular interactions, and potential applications in materials science and drug development. The 9-position of the fluorene skeleton is frequently disubstituted to enhance the long-term stability of materials derived from it.[1]

Summary of Crystallographic Data

The following tables summarize the key crystallographic data and structure refinement parameters for 9,9-bis(hydroxymethyl)-9H-fluorene. This quantitative information is essential for assessing the quality of the crystal structure determination and for comparative analysis with other compounds.

Table 1: Crystal Data and Structure Refinement for 9,9-bis(hydroxymethyl)-9H-fluorene

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄O₂ |

| Formula Weight | 226.27 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.035(1) Å |

| b | 10.531(2) Å |

| c | 18.355(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1167.3(4) ų |

| Z | 4 |

| Calculated Density | 1.288 Mg/m³ |

| Absorption Coefficient | 0.086 mm⁻¹ |

| F(000) | 480 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.65 to 27.50° |

| Reflections collected | 8432 |

| Independent reflections | 2673 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.7 % |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.098 |

| R indices (all data) | R1 = 0.048, wR2 = 0.103 |

| Largest diff. peak and hole | 0.20 and -0.21 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene involves a series of precise experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization

The synthesis of 9,9-bis(hydroxymethyl)-9H-fluorene is a prerequisite for obtaining single crystals. While the specific synthesis details for this compound are not provided in the crystallographic study, a general approach for creating 9,9-disubstituted fluorenes often involves the alkylation or functionalization of the fluorene molecule at the C9 position.[2]

For the crucial step of obtaining X-ray quality crystals, a slow evaporation method was employed. The compound was dissolved in a toluene/hexane solvent system, and the solvent was allowed to evaporate slowly at room temperature.[1][3] This technique facilitates the gradual formation of well-ordered single crystals suitable for diffraction experiments.

General Crystallization Workflow

Caption: Workflow for the crystallization of 9,9-bis(hydroxymethyl)-9H-fluorene.

X-ray Data Collection and Processing

A suitable single crystal was selected and mounted on a diffractometer for data collection. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

The data for 9,9-bis(hydroxymethyl)-9H-fluorene was collected on a Bruker D8 QUEST ECO diffractometer.[4] The raw diffraction data is then processed, which includes integration of the reflection intensities, correction for various experimental factors (e.g., Lorentz and polarization effects), and merging of equivalent reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. Following the initial structure solution, the atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data. The refinement is carried out using least-squares methods.

Experimental and Computational Workflow for Crystal Structure Determination

Caption: The workflow from crystal selection to the final structural model.

Structural Analysis

The crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene reveals an orthorhombic crystal system with the space group P2₁2₁2₁.[1][3] The asymmetric unit contains one molecule. The fluorene unit itself is not perfectly planar but exhibits a slight twist, with an angle of 5.1(1)° between the two benzene rings.[1][3]

The molecular packing is influenced by intermolecular interactions, which can be analyzed in detail to understand the supramolecular chemistry of the compound. For fluorene derivatives, C-H···π interactions are often observed, contributing to the overall stability of the crystal lattice.[1] A detailed analysis of these interactions can be performed using techniques like Hirshfeld surface analysis.

Conclusion

This technical guide has outlined the process of determining the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, serving as a representative example for fluorene-based compounds. The presented data and experimental protocols highlight the key steps and considerations in single-crystal X-ray diffraction. A thorough understanding of the crystal structure is fundamental for establishing structure-property relationships, which is of paramount importance for the rational design of new materials and pharmaceutical compounds.

References

Quantum Chemical Calculations for 9H-Fluorene-9,9-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 9H-Fluorene-9,9-diol using quantum chemical calculations. Due to the limited availability of specific published research on this particular molecule, this document outlines a robust, generalized methodology based on established computational practices for fluorene derivatives and similar aromatic compounds. The presented data is illustrative and representative of expected values from such calculations.

Introduction

9H-Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons, widely recognized for their unique photophysical and electronic properties. This has led to their application in various fields, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent chemosensors. The 9-position of the fluorene scaffold is particularly reactive and is often substituted to modulate the molecule's properties and enhance its stability. The introduction of two hydroxyl groups at the 9-position to form this compound presents an interesting case for studying the effects of geminal diol substitution on the electronic structure and properties of the fluorene core.

Quantum chemical calculations provide a powerful tool for elucidating the geometric, electronic, and spectroscopic properties of molecules, offering insights that can complement and guide experimental studies. This guide details the theoretical framework and computational protocols for a thorough investigation of this compound.

Computational Methodology

The computational investigation of this compound would typically be performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for organic molecules.

2.1. Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for such systems, as it has been shown to provide reliable results for a wide range of organic molecules. A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy, would be employed. The latter includes diffuse functions (+) to better describe anions and weak interactions, and polarization functions (d,p) for more accurate geometries and energies.

2.2. Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. A subsequent vibrational frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These frequency calculations also provide theoretical vibrational spectra (IR and Raman) and thermodynamic properties.

2.3. Electronic Properties

Following successful optimization, further calculations would be carried out to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a critical parameter for determining the molecule's electronic excitation properties and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.

Illustrative Computational Data

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned computational methodology. Note: This data is illustrative and not from actual published calculations on this compound.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(9)-C(9a) | 1.52 |

| C(9)-O(1) | 1.43 | |

| C(4a)-C(4b) | 1.47 | |

| O(1)-H(1) | 0.97 | |

| **Bond Angles (°) ** | O(1)-C(9)-O(2) | 108.5 |

| C(9a)-C(9)-C(8a) | 103.0 | |

| C(9)-O(1)-H(1) | 109.2 | |

| Dihedral Angles (°) | O(1)-C(9)-C(9a)-C(1) | 65.4 |

| C(8a)-C(9)-C(9a)-C(4b) | -1.5 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3650 | O-H stretch (asymmetric) |

| ν2 | 3580 | O-H stretch (symmetric) |

| ν3 | 3050-3100 | Aromatic C-H stretch |

| ν4 | 1610, 1450 | Aromatic C=C stretch |

| ν5 | 1050 | C-O stretch |

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 5.27 eV |

| Dipole Moment | 2.15 Debye |

| Ionization Potential | 6.25 eV |

| Electron Affinity | 0.98 eV |

The logical relationship between these calculated properties is depicted in the diagram below.

Relevant Experimental Protocols

To validate the theoretical results, a combination of experimental techniques would be employed for the synthesis and characterization of this compound.

4.1. Synthesis and Crystallization

-

Synthesis: this compound can be synthesized via the oxidation of 9H-fluorene. A common method involves the use of an oxidizing agent such as potassium permanganate in a suitable solvent system. The reaction mixture is typically stirred at a specific temperature for a set duration, followed by workup and purification procedures like recrystallization or column chromatography.

-

Single Crystal Growth: For X-ray diffraction analysis, high-quality single crystals are required. These can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

4.2. X-ray Crystallography

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. The structure is typically solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.[1]

4.3. Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 or 500 MHz for ¹H) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). NMR spectroscopy is essential for confirming the molecular structure in solution.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., dichloromethane, acetonitrile) at a known concentration. The spectrum, typically recorded from 200 to 800 nm, reveals the electronic transitions and can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

-

FT-IR Spectroscopy: The infrared spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr pellet. The spectrum shows the characteristic vibrational modes of the functional groups present in the molecule, which can be compared with the calculated vibrational frequencies.

Conclusion

The quantum chemical investigation of this compound, following the methodologies outlined in this guide, would provide valuable insights into its structural, electronic, and spectroscopic properties. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are expected to yield reliable predictions for its geometry, vibrational modes, and frontier molecular orbitals. The illustrative data presented serves as a benchmark for what can be expected from such a study. The validation of these theoretical findings with experimental data from X-ray crystallography and various spectroscopic techniques is crucial for a comprehensive understanding of this fluorene derivative. This combined theoretical and experimental approach is fundamental in the rational design of new fluorene-based materials for applications in drug development and materials science.

References

Photophysical Properties of 9H-Fluorene-9,9-diol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 9H-Fluorene-9,9-diol derivatives. These compounds, characterized by a fluorene backbone with two hydroxyl groups at the C9 position, are of growing interest in materials science and medicinal chemistry due to their unique electronic and emissive properties. This document outlines their synthesis, summarizes their key photophysical parameters, details relevant experimental protocols, and illustrates the underlying scientific workflows.

Introduction to this compound Derivatives

The fluorene moiety is a well-established building block in the development of organic materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The rigid and planar structure of the fluorene core, combined with its inherent aromaticity, gives rise to desirable electronic and photophysical properties.[2] The introduction of substituents at the 9-position of the fluorene ring is a common strategy to modify these properties. While much research has focused on 9,9-dialkyl or 9,9-diaryl fluorene derivatives, the this compound scaffold offers unique opportunities for further functionalization through its reactive hydroxyl groups. These hydroxyl groups can serve as handles for creating more complex molecular architectures and for modulating the compound's solubility and electronic characteristics.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the oxidation of 9H-fluorene to 9-fluorenone. This can be achieved efficiently through aerobic oxidation in the presence of a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF).[3] The resulting 9-fluorenone serves as a key intermediate.

A common derivative, 9,9-bis(4-hydroxyphenyl)fluorene, is synthesized from 9-fluorenone and phenol. This reaction can be catalyzed by bifunctional ionic liquids.[4] The general synthetic pathway is illustrated in the diagram below.

References

An In-depth Technical Guide to the Reaction Mechanisms of 9H-Fluorene-9,9-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-Fluorene-9,9-diol, a geminal diol derivative of the fluorene scaffold, is a molecule of significant interest in organic synthesis and materials science. Its unique structural features suggest a rich and varied reactivity, primarily governed by the two hydroxyl groups at the C9 position. This technical guide provides a comprehensive overview of the principal reaction mechanisms associated with this compound, including its formation from 9-fluorenone, its potential acid-catalyzed rearrangement, and its oxidation and reduction pathways. While direct experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, this guide extrapolates from well-established chemical principles and analogous reactions to provide a detailed theoretical framework. Methodologies for key related experiments are provided to offer practical insights for researchers in the field.

Introduction

The fluorene moiety is a cornerstone in the development of novel organic materials, pharmaceuticals, and chemical sensors. The functionalization of the C9 position of the fluorene ring is a key strategy for tuning its electronic and steric properties. This compound, as a hydrated form of 9-fluorenone, represents a potentially important intermediate in both the synthesis and degradation of fluorene-based compounds. Understanding its reactivity is crucial for controlling reaction pathways and designing new synthetic strategies. This guide will delve into the expected reaction mechanisms of this compound, focusing on acid- and base-catalyzed transformations, as well as redox reactions.

Synthesis of this compound

The primary route to this compound is through the hydration of 9-fluorenone. This reaction is typically reversible and the equilibrium lies towards the ketone form under most conditions. However, the diol can be formed in the presence of water, and its stability can be influenced by the surrounding medium.

While a direct, high-yield synthesis of isolated this compound is not commonly reported, its formation is a key step in the reduction of 9-fluorenone to 9-fluorenol.

Reaction Mechanisms

Acid-Catalyzed Pinacol Rearrangement

One of the most anticipated reactions of this compound, being a 1,1-diol, is an acid-catalyzed rearrangement analogous to the pinacol rearrangement of 1,2-diols. This reaction is expected to proceed through a carbocation intermediate, leading to the formation of a spirocyclic ketone.

The proposed mechanism involves the following steps:

-

Protonation of a hydroxyl group: In the presence of an acid, one of the hydroxyl groups is protonated to form a good leaving group (water).

-

Formation of a carbocation: The departure of a water molecule leads to the formation of a tertiary carbocation at the C9 position.

-

Aryl group migration: A 1,2-aryl shift from the adjacent carbon of the fluorene backbone to the carbocationic center occurs. This migration is the key step of the rearrangement.

-

Deprotonation: The resulting protonated ketone is deprotonated to yield the final spiro[fluorene-9,1'-inden]-1'-one product.

Caption: Proposed mechanism for the acid-catalyzed pinacol-type rearrangement of this compound.

Oxidation to 9-Fluorenone

This compound is expected to be readily oxidized to 9-fluorenone. This is essentially the reverse of the hydration reaction. Common oxidizing agents can be employed for this transformation. The reaction likely proceeds through the removal of two hydrogen atoms.

The oxidation of the related compound, 9-fluorenol, to 9-fluorenone is a well-established laboratory procedure.[1][2][3][4]

Caption: Conceptual workflow for the oxidation of this compound to 9-fluorenone.

Reduction to 9-Fluorenol

The reduction of this compound would be expected to proceed to 9-fluorenol. However, it is more common to consider the reduction of 9-fluorenone directly to 9-fluorenol, where the diol is a transient intermediate. Reducing agents like sodium borohydride are effective for this transformation.

The mechanism for the reduction of 9-fluorenone involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Caption: Reaction pathway for the reduction of 9-fluorenone to 9-fluorenol.

Experimental Protocols

While specific protocols for the reactions of this compound are scarce, the following established procedures for the closely related oxidation of 9-fluorenol and reduction of 9-fluorenone provide valuable experimental context.

Oxidation of 9-Fluorenol to 9-Fluorenone[1][2][3]

Materials:

-

9-Fluorenol

-

Acetone

-

Glacial Acetic Acid

-

Household bleach (containing sodium hypochlorite)

-

Hexane

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 9-fluorenol in acetone in a suitable flask with a stir bar.

-

Add glacial acetic acid and household bleach to the stirring solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the product into hexane.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude 9-fluorenone.

-

The product can be further purified by recrystallization.

Reduction of 9-Fluorenone to 9-Fluorenol[1][2]

Materials:

-

9-Fluorenone

-

Ethanol

-

Sodium Borohydride (NaBH₄)

-

0.1 M Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve 9-fluorenone in warm ethanol in a beaker.

-

In a separate container, prepare a reducing solution of sodium borohydride in methanol.

-

Slowly add the reducing solution to the 9-fluorenone solution. A color change from yellow to white should be observed.

-

Allow the reaction mixture to stand for 10-20 minutes.

-

Precipitate the product by adding water.

-

Neutralize the solution with 0.1 M HCl.

-

Collect the white precipitate of 9-fluorenol by vacuum filtration.

-

Wash the product with cold water.

-

Dry the product to obtain 9-fluorenol.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

| This compound | C₁₃H₁₀O₂ | 198.22 | Not well-documented | ~3400 (br, O-H) |

| 9-Fluorenone | C₁₃H₈O | 180.21 | 80-83 | ~1715 (s, C=O) |

| 9-Fluorenol | C₁₃H₁₀O | 182.22 | 153-156[1][2] | ~3200 (br, O-H), ~1017 (C-O) |

Note: Spectroscopic data for this compound is predicted based on the functional groups present.

Table 2: Summary of Reaction Conditions and Expected Products

| Starting Material | Reagents | Reaction Type | Expected Major Product |

| This compound | Strong Acid (e.g., H₂SO₄) | Rearrangement | Spiro[fluorene-9,1'-inden]-1'-one |

| This compound | Oxidizing Agent (e.g., NaOCl) | Oxidation | 9-Fluorenone |

| 9-Fluorenone | Reducing Agent (e.g., NaBH₄) | Reduction | 9-Fluorenol |

| 9-Fluorenol | Oxidizing Agent (e.g., NaOCl, H₂CrO₄) | Oxidation | 9-Fluorenone |

Conclusion

The reaction mechanisms of this compound, while not extensively detailed in dedicated studies, can be confidently predicted based on fundamental principles of organic chemistry. The geminal diol structure suggests a propensity for acid-catalyzed rearrangement to a spirocyclic ketone, a reaction of significant synthetic potential. Furthermore, its position in the redox landscape between 9-fluorenol and 9-fluorenone makes it a key conceptual intermediate in the interconversion of these two important fluorene derivatives. The experimental protocols for the related oxidation and reduction reactions provide a practical foundation for researchers exploring the chemistry of the fluorene scaffold. Further experimental and computational studies are warranted to fully elucidate the specific kinetics and thermodynamics of the reactions of this compound and to harness its reactivity for the development of novel molecules and materials.

References

An In-depth Technical Guide to the Solubility and Stability of 9H-Fluorene-9,9-diol and its Stable Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility and stability of 9H-Fluorene-9,9-diol. Due to the inherent instability of this geminal diol, direct experimental data is largely unavailable. This guide, therefore, provides a comprehensive overview of its predicted behavior based on established chemical principles and presents detailed experimental data for its stable and commercially significant analogs: 9-fluorenone and 9-fluorenol. Understanding the properties of these closely related compounds is crucial for researchers working with the fluorene scaffold in drug development and materials science.

The Inherent Instability of this compound: A Geminal Diol

This compound is classified as a geminal diol (or gem-diol), meaning it possesses two hydroxyl (-OH) groups attached to the same carbon atom. Geminal diols are characteristically unstable and exist in a reversible equilibrium with their corresponding carbonyl compound and water.[1][2][3] The equilibrium for this compound strongly favors the formation of the more stable ketone, 9-fluorenone, through a spontaneous dehydration reaction.[4][5]

The primary reasons for this instability include:

-

Steric Hindrance: The two hydroxyl groups in close proximity on the same carbon atom lead to significant steric strain.

-

Electronic Repulsion: Lone pair-lone pair repulsion between the two oxygen atoms destabilizes the gem-diol structure.[4]

This inherent instability explains the scarcity of isolated this compound and the lack of experimental data on its solubility and stability. For practical applications and research, it is essential to consider its stable ketone form, 9-fluorenone.

Caption: Equilibrium between 9-fluorenone and this compound.

Physicochemical Properties of Stable Analogs

Given the transient nature of this compound, this section focuses on the experimentally determined properties of its stable ketone analog, 9-fluorenone, and its corresponding secondary alcohol, 9-fluorenol.

Solubility Data

The fluorene scaffold imparts a generally nonpolar character, leading to poor aqueous solubility and good solubility in many organic solvents.

| Compound | Solvent | Solubility | Reference |

| 9-Fluorenone | Water | Insoluble | [6][7][8] |

| Ethanol | Soluble | [6][8] | |

| Ether | Soluble | [6][8] | |

| DMSO | Slightly Soluble | [6] | |

| Methanol | Slightly Soluble | [6] | |

| Benzene | Soluble | [6] | |

| Toluene | Soluble | [6] | |

| 9-Fluorenol | Water | Insoluble |

Stability and Physical Properties

Both 9-fluorenone and 9-fluorenol are stable solids under standard laboratory conditions.

| Property | 9-Fluorenone | 9-Fluorenol |

| Molecular Formula | C₁₃H₈O | C₁₃H₁₀O |

| Molecular Weight | 180.20 g/mol | 182.22 g/mol |

| Appearance | Yellow crystalline powder/flakes | White powder |

| Melting Point | 80-83 °C | 153-154 °C |

| Boiling Point | 342 °C | ~367.5 °C (estimate) |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | Stable. Combustible. Incompatible with strong oxidizing agents. |

| Storage | Store at room temperature, below +30°C. | Store in a cool, dry place. Protect from moisture and heat. |

| References | [6][7][9] |

Experimental Protocols

A common and highly relevant experimental procedure involving these compounds is the reduction of 9-fluorenone to 9-fluorenol. This reaction is a staple in organic synthesis and is crucial for accessing the 9-hydroxyfluorene scaffold.

Synthesis of 9-Fluorenol via Reduction of 9-Fluorenone

This protocol details a standard laboratory procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

9-Fluorenone

-

Ethanol (95%)

-

Sodium borohydride (NaBH₄) solution in ethanol

-

1M Hydrochloric acid (HCl)

-

Deionized water

-

5-mL conical vial with air condenser

-

Magnetic stirrer and spin vane

-

TLC plates (silica gel), developing chamber, and UV lamp

-

Capillary tubes

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Weigh approximately 50 mg of 9-fluorenone into a 5-mL conical vial containing a magnetic spin vane. Add ~1 mL of 95% ethanol and stir to dissolve the ketone. The solution will be yellow.

-

Reduction: While stirring, add the ethanolic sodium borohydride solution dropwise (~0.3 mL). The color of the solution should fade as the reaction proceeds and all the ketone is reduced.

-

Monitoring the Reaction: After about 10 minutes, monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the TLC plate with the starting material (9-fluorenone), the product standard (9-fluorenol), and a sample from the reaction mixture. Develop the plate using a 30% acetone in hexane solution and visualize under UV light. If unreacted ketone is present, consult with a supervisor about adding more reducing agent.[10]

-

Quenching and Neutralization: Once the reaction is complete (indicated by the disappearance of the yellow color and TLC analysis), cool the vial in an ice bath. Carefully and slowly add ~1.5 mL of cold 1M HCl dropwise to neutralize the alkaline medium and decompose any excess NaBH₄. Be cautious, as hydrogen gas may be evolved.[10]

-

Product Isolation: The product, 9-fluorenol, will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying and Characterization: Allow the product to air dry completely. Once dry, determine the yield and characterize the product by measuring its melting point and acquiring an IR spectrum.

Caption: Workflow for the synthesis of 9-fluorenol.

Applications in Drug Development

The fluorene scaffold is of significant interest to medicinal chemists. While this compound is not directly used due to its instability, its stable analogs are important. 9-Fluorenone serves as a key precursor for synthesizing a variety of biologically active molecules.[11][12] Derivatives of fluorene and fluorenone have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and antimalarial agents.[11][12][13] The rigid, planar structure of the fluorene core provides a versatile framework for designing compounds that can interact with biological targets.[13]

Conclusion

Direct studies on the solubility and stability of this compound are precluded by its nature as an unstable geminal diol that readily dehydrates to 9-fluorenone. For researchers and drug developers, the key takeaway is that under aqueous or protic conditions, the relevant and stable species is 9-fluorenone. This guide provides the essential solubility and stability data for 9-fluorenone and its reduced form, 9-fluorenol, alongside a practical, well-established protocol for their interconversion. This information serves as a critical resource for any research involving the fluorene-9-substituted chemical space.

References

- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Geminal diol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]

- 7. 9-Fluorenone | 486-25-9 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 9-Fluorenone | CAS#:486-25-9 | Chemsrc [chemsrc.com]

- 10. studylib.net [studylib.net]

- 11. ujpronline.com [ujpronline.com]

- 12. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of 9H-Fluorene-9,9-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 9H-Fluorene-9,9-diol (CAS: 746639-00-9). Due to a scarcity of experimentally determined thermal data for this specific compound in publicly available literature, this document presents computed properties alongside experimental data for structurally related fluorene derivatives to offer a comparative context. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for thermal characterization of organic compounds, are also provided. This guide aims to be a valuable resource for researchers and professionals working with fluorene-based compounds in pharmaceutical and materials science applications.

Introduction

This compound is a fluorene derivative with potential applications in various scientific fields, including medicinal chemistry and materials science. Understanding the thermal behavior of this compound is crucial for its synthesis, purification, formulation, and for ensuring its stability during storage and application. Thermal properties such as melting point, boiling point, and decomposition temperature are critical parameters that influence a compound's physical state, solubility, and reactivity. This guide collates the available information on the thermal characteristics of this compound and provides standardized methodologies for their experimental determination.

Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| CAS Number | 746639-00-9 | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Thermal Properties of Related Fluorene Compounds

To provide a frame of reference, the experimental thermal properties of several related fluorene compounds are presented in the table below. This comparative data can offer insights into the expected thermal behavior of this compound.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| 9H-Fluoren-9-ol | 1689-64-1 | 153-154 | 275.62 (rough estimate) | Structurally similar, with one hydroxyl group. |

| [9,9'-Bi-9H-fluorene]-9,9'-diol | 3073-51-6 | 190 | 528.2 (Predicted) | A dimeric fluorene diol. |

Experimental Protocols for Thermal Analysis

The following sections detail the standard experimental methodologies for determining the thermal properties of organic compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used to determine the melting point, glass transition temperature, and enthalpy of transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[3] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument (e.g., a Q250 DSC) is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[3]

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat/cool/heat cycle to erase the sample's thermal history.[3] For analysis, a heating rate of 10°C/min is often used.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point (Tm) is typically determined as the onset temperature of the melting endotherm. The area under the melting peak corresponds to the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) is placed in a tared TGA pan, often made of platinum or alumina.

-

Instrument Setup: The TGA instrument is purged with a selected atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies) at a controlled flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset of mass loss indicates the beginning of decomposition. The temperature at which a specific percentage of mass loss occurs (e.g., Td5% for 5% mass loss) is often reported as the decomposition temperature.

Conclusion

This technical guide has summarized the currently available information on the thermal properties of this compound. While experimental data remains elusive, computed properties and comparative data from related fluorene compounds provide a useful starting point for researchers. The detailed experimental protocols for DSC and TGA offer a clear roadmap for the future experimental determination of the thermal characteristics of this and other novel compounds. Accurate thermal analysis is indispensable for the successful development and application of new chemical entities in both pharmaceutical and materials science research.

References

Electrochemical characterization of 9H-Fluorene-9,9-diol

An In-depth Technical Guide to the Electrochemical Characterization of 9H-Fluorene-9,9-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the electrochemical characterization of this compound. Due to the limited direct experimental data on this compound, this guide leverages the extensive research on its parent ketone, 9-fluorenone, to infer its electrochemical behavior. The document details the presumed redox pathways, summarizes key quantitative data for related compounds, and provides meticulous experimental protocols for cyclic voltammetry. Included are mandatory visualizations in the form of Graphviz diagrams to elucidate the proposed electrochemical mechanisms and experimental workflows, adhering to specified design constraints. This guide is intended to be a foundational resource for researchers investigating the electrochemical properties of fluorene-based compounds.

Introduction to the Electrochemical Landscape of this compound

This compound is a geminal diol derivative of the fluorene scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The electrochemical properties of fluorene derivatives are pivotal in understanding their biological activity, particularly in the context of redox-active drugs and the development of electrochemical sensors. The C9 position of the fluorene ring is highly susceptible to modification, which in turn significantly influences the electronic and, consequently, the electrochemical properties of the molecule.[1][2]

Direct electrochemical studies on this compound are not extensively reported in the literature. However, its chemical equilibrium with 9-fluorenone, its oxidized ketone form, provides a strong basis for predicting its electrochemical behavior. In aqueous or protic environments, many ketones exist in equilibrium with their geminal diol (hydrate) form. The electrochemical characterization of this compound is therefore intrinsically linked to the well-documented redox chemistry of 9-fluorenone.

This guide will focus on the electrochemical reduction of the carbonyl/gem-diol functionality at the C9 position, drawing parallels from the behavior of 9-fluorenone.

The 9H-Fluorene Redox System

The core of understanding the electrochemistry of this compound lies in its relationship with 9H-fluorene and 9-fluorenone. The C9 position can be considered the primary site of redox activity on the fluorene backbone itself. The oxidation of 9H-fluorene typically yields 9-fluorenone. In the presence of water, 9-fluorenone can exist in equilibrium with this compound.

The electrochemical reduction of 9-fluorenone is a well-studied process, typically proceeding through a one-electron transfer to form a stable anion radical.[3] It is hypothesized that this compound, in an electrochemical experiment, would likely first dehydrate to 9-fluorenone at the electrode surface before undergoing reduction.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical data for 9-fluorenone, which serves as a proxy for the electrochemical behavior of this compound. The data is primarily from cyclic voltammetry studies.

| Compound | Parameter | Value (vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| 9-Fluorenone | Standard Potential (E°) for the formation of the anion radical | Negatively shifted relative to the reference in DMF | Room Temperature Ionic Liquids (RTILs) with bis(trifluoromethylsulfonyl)imide | [3] |

| 9-Fluorenone | Standard Potential (E°) for the formation of the anion radical | (Reference Value) | 0.1 M Tetrabutylammonium salts in DMF | [3] |

Note: The exact numerical value for the reference potential in DMF was not provided in the abstract, but the study establishes it as a benchmark for comparison with RTILs.

Detailed Experimental Protocols

This section provides a detailed protocol for the electrochemical characterization of a fluorene derivative, such as 9-fluorenone, using cyclic voltammetry. This protocol can be adapted for the study of this compound.

Materials and Equipment

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.[4]

-

Working Electrode (WE): Glassy carbon electrode (recommended).[5]

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode (e.g., Ag/Ag+).[6]

-

Counter Electrode (CE): Platinum wire or graphite rod.[4]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium tetrafluoroborate (TBABF4).[6]

-

Analyte: 1-5 mM solution of the fluorene compound.

-

Inert Gas: Argon or Nitrogen for deoxygenation.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of cations in the reduction of 9-fluorenone in bis(trifluoromethylsulfonyl)imide room temperature ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Novel Fluorene-Based Building Blocks

Executive Summary: The fluorene scaffold, a rigid and planar aromatic hydrocarbon, has emerged as a privileged structure in materials science and medicinal chemistry. Its unique electronic properties, high thermal stability, and propensity for high photoluminescence efficiency make it a foundational building block for a new generation of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1][2] Furthermore, the fluorene motif is present in numerous pharmacologically active compounds, highlighting its importance in drug discovery.[2][3] This guide provides a comprehensive overview of modern synthetic methodologies for creating novel fluorene-based building blocks, detailed experimental protocols for key reactions, and a summary of the structure-property relationships that govern their performance in various applications.

Core Synthetic Strategies for Fluorene Functionalization

The versatility of the fluorene core lies in the ability to selectively functionalize it at multiple positions, primarily the C9, C2, and C7 positions. These modifications are crucial for tuning the molecule's solubility, electronic properties, and solid-state morphology.

1.1. C9-Position Alkylation: Enhancing Solubility and Processability

A critical challenge in working with large, planar aromatic systems is their tendency to aggregate, which can quench emission and reduce solubility. Introducing long, flexible alkyl chains (e.g., hexyl, octyl) at the C9 position sterically hinders this aggregation, significantly improving solubility in common organic solvents.[1][4] This enhancement is vital for solution-based processing techniques like spin-coating and inkjet printing, which are essential for fabricating large-area, low-cost electronic devices.[4]

1.2. C2 and C7-Position Halogenation: The Gateway to Extended Conjugation

The C2 and C7 positions of the fluorene ring are the primary points for extending the π-conjugated system. The synthesis of most advanced fluorene-based materials begins with the dibromination of the C9-alkylated fluorene core. These bromo-derivatives serve as versatile electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions.

1.3. Palladium-Catalyzed Cross-Coupling Reactions

Modern organometallic chemistry provides powerful tools for constructing complex conjugated molecules from halogenated fluorene precursors.

-

Suzuki-Miyaura Coupling: This is the most prevalent method for synthesizing fluorene-based copolymers and small molecules.[4][5] It involves the reaction of a dihalo-fluorene with a diboronic acid or ester derivative in the presence of a palladium catalyst. By carefully selecting the co-monomer, chemists can precisely tune the electronic structure, band gap, and photophysical properties of the resulting conjugated polymer.[4][6]

-

Sonogashira Coupling: This reaction is employed to introduce ethynyl linkages into the fluorene backbone, reacting a halo-fluorene with a terminal alkyne.[1] This modification can alter the planarity and extend the π-conjugation in unique ways, influencing the material's photophysical properties.[1]

-

Heck Coupling: The Heck reaction provides a method to form carbon-carbon bonds between a halo-fluorene and an alkene, offering another pathway to create vinyl-linked fluorene derivatives.[6][7]

1.4. Novel Synthetic Approaches

-

One-Pot Spiro-functionalization: An efficient, one-pot method has been developed for synthesizing spiro[fluorene-9,9'-xanthene] (SFX) building blocks.[8] This thermodynamically controlled cyclization under acidic conditions provides a convenient route to these important structures, which are used in blue-light-emitting materials.[8]

-

Isocyanide-Based Multicomponent Reactions (IMCRs): These reactions, such as the Ugi reaction, leverage the dual functionality of 9-isocyano-9H-fluorene to rapidly generate diverse and complex fluorene derivatives, including druglike spiro-imidazolines and tetrazoles.[2]

Properties and Performance of Novel Fluorene Building Blocks

The functionalization of the fluorene core directly impacts its electronic and optical properties. The following tables summarize key quantitative data from recent research.

Table 1: Photophysical Properties of Selected Fluorene Derivatives

| Compound/Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_em) | Solvent | Reference |

|---|---|---|---|---|---|

| Symmetrical Fluorene Derivatives | 360 - 375 nm | 418 - 430 nm | N/A | THF | [1] |

| 9-Borafluorene Derivatives | ~260 nm, 280-300 nm | 534 - 536 nm (at 78K) | up to 0.03 | CH₂Cl₂ | [9] |

| Fluorene-based Pt(II) Complexes | N/A | 558 - 601 nm | up to 0.76 | Degassed CH₂Cl₂ |[10] |

Table 2: Electrochemical and Device Properties of Fluorene-Based Polymers

| Polymer System | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Device Performance | Reference |

|---|---|---|---|---|---|

| F8T2 and OPTAN Copolymers | N/A | N/A | 1.89 eV | PCE: 1.22% (in OPV with PC71BM) | [11] |

| Fluorene-Dicyanophenanthrene Copolymer | N/A | N/A | N/A | Max Brightness: 9,230 cd/m², Current Efficiency: 3.33 cd/A (in OLED) | [5] |

| Dicyanovinylene-functionalized Fluorene | Tuned via acceptors | Tuned via acceptors | N/A | Electron Mobility: 0.0055 cm²/Vs (in OFET) |[12] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,7-dibromo-9,9-dihexylfluorene This protocol is based on the synthetic route described in the literature.[1]

-

Alkylation: To a solution of 2,7-dibromofluorene in a suitable solvent (e.g., THF/DMSO), add a strong base such as potassium tert-butoxide (t-BuOK).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., Argon).

-

Add 1-bromohexane dropwise to the reaction mixture.

-

Allow the reaction to proceed for several hours at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,7-dibromo-9,9-dihexylfluorene.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Polymerization This protocol is a generalized procedure based on methods found in the literature.[4][5]

-

Setup: In a microwave-safe vessel or Schlenk flask equipped with a reflux condenser, add the fluorene diboronic acid ester monomer (e.g., 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester) and the dihaloaryl co-monomer in a precise molar ratio (e.g., 1.025:1).[5]

-

Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand (e.g., P(o-tolyl)₃), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃). A phase transfer catalyst like Aliquat 336 may also be added.[6]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water. Degas the mixture thoroughly by several freeze-pump-thaw cycles or by bubbling with argon.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 90 °C) under an inert atmosphere, either conventionally or using microwave irradiation, for 24-72 hours.

-

Workup: After cooling, pour the reaction mixture into a precipitating solvent like methanol. Collect the polymer precipitate by filtration.

-

Purification: Further purify the polymer by Soxhlet extraction with solvents such as methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the desired polymer with a solvent in which it is soluble (e.g., chloroform or THF) and precipitate it again into methanol. Dry the final polymer under vacuum.

Protocol 3: General Procedure for Sonogashira Coupling This protocol is based on the synthetic route described in the literature.[1]

-

Setup: To a solution of 2,7-dibromo-9,9-dihexylfluorene and the desired phenylacetylene derivative in a solvent mixture (e.g., THF and triethylamine or diisopropylamine), add the catalyst system.

-

Catalyst System: The catalyst system typically consists of a palladium source like PdCl₂(PPh₃)₂, a co-catalyst like copper(I) iodide (CuI), and a phosphine ligand like triphenylphosphine (PPh₃).

-

Reaction: Stir the mixture under an inert atmosphere at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture, filter off any solids, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the final product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Relationships

Diagrams generated using Graphviz help to visualize the logical flow of synthesis and the interplay between structure and function.

Caption: General synthetic workflow for fluorene-based building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. research.rug.nl [research.rug.nl]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, photophysical and electrophosphorescent properties of fluorene-based platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Fluorene-Based Polymers for Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorene-based polymers are a prominent class of conjugated polymers widely utilized in organic electronics. Their rigid, planar structure promotes efficient charge transport, while the versatile substitution at the C-9 position allows for tuning of solubility and electronic properties without significant steric hindrance to the polymer backbone. These characteristics make them excellent candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides detailed protocols for the synthesis of fluorene-based polymers via Suzuki and Yamamoto coupling reactions, along with methods for their characterization and application in organic electronic devices.

Data Presentation: Properties of Fluorene-Based Polymers

The following tables summarize key quantitative data for various fluorene-based polymers synthesized for organic electronic applications.

Table 1: Molecular and Thermal Properties of Selected Fluorene-Based Polymers

| Polymer | Synthesis Method | M ( g/mol ) | PDI | Decomposition Temp. (°C) |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with pyrene side chains (C1) | Suzuki Coupling | - | - | - |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with diphenyl side chains (C2) | Suzuki Coupling | - | - | - |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with naphthalene side chains (C3) | Suzuki Coupling | - | - | - |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with isopropyl side chains (C6) | Suzuki Coupling | - | - | - |

| PFDTBTDI-8 | Suzuki Coupling | 24,900 | - | >350 |

| Poly(9,9-dihexylfluorene) (PDHF) | Yamamoto Coupling | - | - | >300 |

Table 2: Optoelectronic Properties of Selected Fluorene-Based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Max. Absorption (nm) | Max. Emission (nm) |

| C1 | -4.96 | -2.20 | 2.76 | - | 515 (green)[1] |

| C2 | -5.03 | -2.19 | 2.84 | - | 435, 490 (blue-green)[1][2] |

| C3 | -4.86 | -2.08 | 2.78 | - | 490 (green)[1] |

| C6 | -5.16 | -2.26 | 2.90 | - | 435, 490 (blue-green)[1][2] |

| PFDTBTDI-8 | -5.33 | -3.34 | - | - | - |

| PDHF | - | - | - | 350 | 440 |

| PFQx(phen)DTBT | -5.45 to -5.70 | - | 1.86-1.90 | 300-700 | - |

Table 3: Device Performance of Selected Fluorene-Based Polymers

| Polymer/Device Structure | Application | V (V) | J (mA/cm²) | FF (%) | PCE (%) | Max. Luminance (cd/m²) |

| PFQx(phen)DTBT:PC71BM (1:4) | OPV | 0.59 | 2.49 | 32 | 0.47 | - |

| Green-emitting Fluorene Polymer LED | OLED | <7 | - | - | >10 lm/W | 10,000 |

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-dihexylfluorene) (PDHF) via Yamamoto Coupling

This protocol describes the synthesis of a common fluorene homopolymer, PDHF, using a Nickel(0)-mediated Yamamoto coupling reaction.

Materials:

-

2,7-dibromo-9,9-dihexylfluorene (monomer)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)

-

2,2'-bipyridyl (ligand)

-

1,5-cyclooctadiene (COD)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

Acetone

-

Chloroform

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Soxhlet extractor

-

Standard glassware for filtration and purification

Procedure:

-

Reaction Setup: In a glovebox or under a flow of inert gas, add 2,7-dibromo-9,9-dihexylfluorene, Ni(COD)₂, and 2,2'-bipyridyl to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add anhydrous DMF and toluene to the flask via cannula or syringe.

-

Polymerization: Heat the reaction mixture to 80°C and stir vigorously for 48-72 hours under an inert atmosphere. The solution will become viscous as the polymer forms.

-

Reaction Quenching and Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a stirred solution of methanol and concentrated HCl. A fibrous precipitate will form.

-

Purification:

-

Filter the crude polymer and wash it sequentially with methanol, acetone, and chloroform.

-

Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.[3]

-

Dissolve the purified polymer in a minimal amount of a good solvent like chloroform or toluene and re-precipitate it into methanol.

-

Filter the final polymer and dry it under vacuum at 40-50°C for 24 hours.

-

Protocol 2: Synthesis of Fluorene-Based Copolymers via Suzuki Coupling

This protocol provides a general procedure for the synthesis of fluorene-based alternating or random copolymers using a palladium-catalyzed Suzuki coupling reaction.[1][4]

Materials:

-

Fluorene-based diboronic acid or diboronic ester monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid)[5]

-

Dihaloaryl comonomer (e.g., a dibrominated electron-accepting or donating moiety)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])